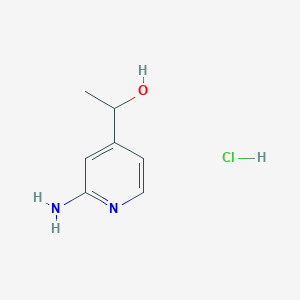
2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(1’hydroxyethyl)-pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an amino group at the second position and a hydroxyethyl group at the fourth position on the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1’hydroxyethyl)-pyridine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine as the starting material.
Hydroxyethylation: The hydroxyethyl group is introduced at the fourth position through a reaction with ethylene oxide or a similar reagent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 2-Amino-4-(1’hydroxyethyl)-pyridine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(1’hydroxyethyl)-pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Amino-4-(1’carbonyl)-pyridine hydrochloride.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Amino-4-(1’hydroxyethyl)-pyridine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(1’hydroxyethyl)-pyridine hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyethyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may interfere with metabolic pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-methylpyridine hydrochloride
- 2-Amino-4-ethylpyridine hydrochloride
- 2-Amino-4-(1’hydroxypropyl)-pyridine hydrochloride
Uniqueness
2-Amino-4-(1’hydroxyethyl)-pyridine hydrochloride is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound in various applications.
Propiedades
Número CAS |
947533-19-9 |
|---|---|
Fórmula molecular |
C7H11ClN2O |
Peso molecular |
174.63 g/mol |
Nombre IUPAC |
1-(2-aminopyridin-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-5(10)6-2-3-9-7(8)4-6;/h2-5,10H,1H3,(H2,8,9);1H |
Clave InChI |
PIYIIOAKEPIWQE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=NC=C1)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















